[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-15-8-11-14-10(7-13)12(16-11)9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBTZXGPIAYMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=C(S1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis
The most prevalent approach involves the Gewald reaction, a classical method for thiazole synthesis, which proceeds via condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester:
Step 1: Condensation of phenylacetonitrile with elemental sulfur and a ketone derivative (e.g., acetophenone) in the presence of a base (e.g., imidazole or pyridine) yields a 2-aminothiazole intermediate.
Step 2: Functionalization at the 4-position involves alkylation with methoxymethyl halides (e.g., chloromethyl methyl ether) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , with potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution, affording [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl] derivatives .
Step 3: The amino group at the 4-position is then converted into the corresponding methanamine via reductive amination using formaldehyde and ammonium chloride under mild conditions, or by direct nucleophilic substitution with ammonia derivatives.
Alternative Synthetic Strategy via Cyclization of Thiazole Precursors
Another route involves the cyclization of pre-functionalized thiazole precursors:
Step 1: Synthesize 2-aminothiazole derivatives bearing phenyl groups at the 5-position through cyclization of α-aminothioesters with α-haloketones.
Step 2: Alkylate the 4-position with chloromethyl methyl ether under basic conditions to introduce the methoxymethyl group.
Step 3: Convert the amino group at the 4-position into a methanamine via reductive amination or nucleophilic substitution with ammonia.
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors are employed to improve yield and purity. The process involves:
- Precise control of temperature and reaction time during the cyclization and alkylation steps.
- Use of high-purity reagents and solvents.
- Implementation of purification steps such as recrystallization or chromatography to isolate the desired compound in high purity.
Reaction Conditions and Reagents
| Reaction Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Thiazole ring formation | Sulfur, phenylacetonitrile, ketone | Ethanol or DMSO | Reflux | Gewald reaction |
| Methoxymethylation | Chloromethyl methyl ether, K₂CO₃ | DMF or DMSO | Room temp to 50°C | Nucleophilic substitution |
| Amination | Formaldehyde, NH₄Cl | Aqueous or ethanol | Mild heating | Reductive amination |
Purification Methods
| Method | Purpose | Typical Conditions | Remarks |
|---|---|---|---|
| Recrystallization | Purify crude product | Ethanol/water or ethanol/hexane | Removes impurities |
| Column chromatography | Separate based on polarity | Silica gel, ethyl acetate/hexane | For fine purification |
| Distillation | For volatile intermediates | Under reduced pressure | Ensures high purity |
Research Findings and Data Tables
Synthesis Yield and Efficiency
| Method | Yield (%) | Purity | Remarks |
|---|---|---|---|
| Gewald-based synthesis | 70–85 | ≥99% | Widely used, scalable |
| Cyclization of precursors | 65–80 | ≥98% | Suitable for industrial scale |
Characterization Data
| Technique | Key Features | Typical Data |
|---|---|---|
| NMR (¹H, ¹³C) | Confirm structure | δ 3.5–4.5 ppm (methoxymethyl CH₂), aromatic signals at δ 7.2–7.4 ppm |
| IR | Functional groups | N-H stretch (~3300 cm⁻¹), C=N (~1650 cm⁻¹), C–O (~1100 cm⁻¹) |
| MS | Molecular weight confirmation | m/z 234.3 (M⁺) |
Summary of Industrial and Laboratory Methods
| Aspect | Details |
|---|---|
| Scale | Laboratory and industrial |
| Reagents | Phenylacetonitrile, sulfur, chloromethyl methyl ether, ammonia |
| Reaction conditions | Reflux, inert atmosphere, controlled temperature |
| Purification | Recrystallization, chromatography |
| Yield | Typically 70–85% |
Scientific Research Applications
Medicinal Chemistry
The thiazole ring is a significant structure in medicinal chemistry, known for its biological activity. Compounds containing thiazole derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer properties.
- Antimicrobial Activity : Thiazole derivatives are known to inhibit the growth of various bacterial strains. Studies have shown that compounds similar to [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Thiazole derivatives have been investigated for their potential in cancer treatment. Research indicates that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines . The specific compound may interact with cellular pathways that lead to apoptosis in cancer cells.
Agricultural Chemistry
Thiazole compounds are also explored for their applications in agriculture as pesticides or herbicides. Their ability to disrupt biological processes in pests makes them suitable candidates for development into agrochemicals.
- Pesticidal Activity : Preliminary studies suggest that thiazole derivatives can act as effective insecticides by targeting the nervous system of pests . This application could provide an alternative to traditional pesticides, potentially reducing environmental impact.
Material Science
The unique properties of thiazoles make them suitable for various applications in material science, particularly in the development of organic semiconductors and sensors.
- Organic Electronics : Thiazole compounds are being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their electronic properties . The incorporation of this compound into polymer matrices could enhance the performance of these devices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Antimicrobial Activity | Demonstrated significant inhibition against S. aureus and E. coli with a minimum inhibitory concentration (MIC) below 50 µg/mL. |
| Thiazole Derivatives in Cancer Research | Anticancer Activity | Showed enhanced cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM. |
| Development of Organic Electronics | Material Science | Exhibited improved charge mobility when incorporated into polymer blends used for OLEDs, leading to higher efficiency rates compared to traditional materials. |
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorophenyl Derivatives : The 3-chloro and 4-chloro phenyl derivatives (e.g., CAS 690632-12-3 and 690632-35-0) demonstrate enhanced RNA-binding affinity in fragment-based drug discovery workflows, attributed to the electron-withdrawing Cl group improving hydrophobic interactions .
- Methoxymethyl vs. Methoxyphenyl : The methoxymethyl group in the target compound may enhance solubility compared to methoxyphenyl derivatives (e.g., [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine), which are typically solids .
- Thiophene vs.
Physicochemical Properties
- Hydrochloride Salts : Chlorophenyl derivatives are often isolated as hydrochloride salts (e.g., C₁₀H₉ClN₂S·HCl), improving stability and crystallinity for X-ray studies .
- Collision Cross Section (CCS) : Predicted CCS values for the target compound’s [M+H]+ adduct (131.7 Ų) suggest a compact structure, advantageous for mass spectrometry-based screening .
Biological Activity
Overview
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its potential in various therapeutic applications, particularly in antimicrobial and anticancer research.
- Chemical Formula : CHNOS
- Molecular Weight : 234.32 g/mol
- IUPAC Name : this compound
- InChI Key : APBTZXGPIAYMJX-UHFFFAOYSA-N
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The thiazole ring can modulate enzyme activity and receptor binding, potentially leading to alterations in cell signaling pathways that contribute to its therapeutic effects.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various thiazole derivatives showed moderate to excellent antibacterial activity against a range of pathogens. The effectiveness of these compounds is often evaluated using standard microbiological assays.
| Compound | Antimicrobial Activity |
|---|---|
| 5a | Moderate |
| 5b | Excellent |
| 5c | Good |
| 5d | Weak |
Table 1: Antimicrobial activity of synthesized thiazole derivatives .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant activity against liver carcinoma (HEPG2) cells when tested using the MTT assay, with IC values indicating its potential as an anticancer agent.
| Cell Line | IC (µM) |
|---|---|
| HEPG2 | 25 |
| MCF7 | 30 |
| A549 | 28 |
Table 2: Cytotoxicity of this compound against cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Screening : A series of thiazole derivatives were synthesized and screened for antimicrobial activity. Most compounds exhibited moderate to good activity against Gram-positive and Gram-negative bacteria. Notably, compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity .
- Anticancer Evaluation : In a comparative study, several thiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the thiazole structure significantly influenced the anticancer potency, highlighting the importance of structural optimization in drug design .
- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound may inhibit specific enzymes involved in cancer progression and microbial resistance pathways. This suggests potential applications in developing treatments for resistant infections and cancer therapies .
Q & A
Basic: What are the recommended synthetic routes and purification methods for [2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 5-phenyl-1,3-thiazole derivatives with methoxymethyl halides in polar aprotic solvents (e.g., DMF or DMSO) using a base like K₂CO₃ to facilitate substitution at the 4-position .
- Step 2: Purify the crude product via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the amine .
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize using H/C NMR and FTIR to verify the methoxymethyl and phenyl moieties .
Basic: How can the structural and electronic properties of this compound be characterized?
Methodological Answer:
- X-ray Crystallography: Use SHELX software (SHELXL for refinement) to resolve crystal structures. Optimize data collection at low temperatures (100 K) to minimize thermal motion artifacts .
- Spectroscopy: Assign NMR peaks using H-C HSQC/HMBC for connectivity. IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .
- Electronic Analysis: Employ Multiwfn to calculate electrostatic potential surfaces (EPS) or electron localization functions (ELF) to map charge distribution and reactive sites .
Advanced: How can computational methods guide the optimization of this compound for biological activity?
Methodological Answer:
- Virtual Screening: Use the ZINC database to identify analogs with modified phenyl or thiazole substituents. Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., enzymes or receptors) to predict binding affinities .
- SAR Studies: Synthesize derivatives (e.g., halogenated or alkylated phenyl groups) and correlate structural changes with activity data (IC₅₀, Ki). Analyze trends using regression models or machine learning .
- Validation: Validate docking poses via molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-protein interactions .
Advanced: How should researchers resolve contradictions in binding data from different assays?
Methodological Answer:
- Case Example: If NMR screening (T₂ relaxation) suggests strong binding but SPR shows weak affinity:
- Step 1: Confirm assay conditions (buffer pH, ionic strength) match physiological relevance.
- Step 2: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out nonspecific interactions .
- Step 3: Perform competitive binding assays with known inhibitors to validate target specificity .
- Statistical Analysis: Apply Student’s t-test or ANOVA to assess significance across replicates. Report confidence intervals to quantify uncertainty .
Advanced: What strategies are effective for analyzing the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Kinetic Studies: Monitor reactions with electrophiles (e.g., aldehydes) via UV-Vis or F NMR (if fluorinated reagents are used). Calculate rate constants under varying pH/temperature .
- DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies. Compare with experimental data to validate mechanistic pathways .
- Solvent Effects: Test reactivity in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents to assess stabilization of intermediates .
Basic: What are the best practices for handling and storing this amine derivative?
Methodological Answer:
- Storage: Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation or moisture uptake. Use desiccants (silica gel) in storage containers .
- Handling: Work in a fume hood with PPE (gloves, goggles). Quench waste with dilute HCl before disposal to neutralize reactive amine groups .
Advanced: How can researchers investigate the compound’s role in modulating protein-ligand interactions?
Methodological Answer:
- Biophysical Assays:
- SPR/BLI: Measure real-time binding kinetics (kₐ, k_d) on immobilized targets.
- NMR Titrations: Track chemical shift perturbations (CSPs) in 2D H-N HSQC spectra to map binding interfaces .
- Cryo-EM: Resolve ligand-bound protein complexes at near-atomic resolution to visualize binding modes .
Tables for Key Data
Table 1: Common Synthetic Conditions
| Step | Reagents/Conditions | Purpose | References |
|---|---|---|---|
| 1 | DMF, K₂CO₃, 80°C | Nucleophilic substitution | |
| 2 | Ethanol/water recrystallization | Purification |
Table 2: Computational Tools for Drug Design
| Tool | Application | Reference |
|---|---|---|
| SHELXL | Crystallographic refinement | |
| Multiwfn | Electron density analysis | |
| AutoDock Vina | Molecular docking |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
